Yttrium perchlorate

Fluoride complexation Stability constants Geochemical speciation

Yttrium perchlorate, with the chemical formula Y(ClO₄)₃, is an inorganic yttrium salt of perchloric acid, typically supplied as a 40–50 wt% aqueous solution or as the hexahydrate Y(ClO₄)₃·6H₂O. The anhydrous form has a molar mass of 387.244 g·mol⁻¹ and the compound is classified as a strong oxidizer (Ox.

Molecular Formula ClHO4Y
Molecular Weight 189.36 g/mol
CAS No. 14017-56-2
Cat. No. B077894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYttrium perchlorate
CAS14017-56-2
Molecular FormulaClHO4Y
Molecular Weight189.36 g/mol
Structural Identifiers
SMILESOCl(=O)(=O)=O.[Y]
InChIInChI=1S/ClHO4.Y/c2-1(3,4)5;/h(H,2,3,4,5);
InChIKeyNASANMXFTVINAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Yttrium Perchlorate (CAS 14017-56-2) – Procurement-Relevant Properties and Compound Class Overview


Yttrium perchlorate, with the chemical formula Y(ClO₄)₃, is an inorganic yttrium salt of perchloric acid, typically supplied as a 40–50 wt% aqueous solution or as the hexahydrate Y(ClO₄)₃·6H₂O [1]. The anhydrous form has a molar mass of 387.244 g·mol⁻¹ and the compound is classified as a strong oxidizer (Ox. Liq. 2, Skin Corr. 1B) [1]. Unlike the more common yttrium chloride (YCl₃) and yttrium nitrate (Y(NO₃)₃), the perchlorate anion (ClO₄⁻) is a weakly coordinating anion, which fundamentally alters the speciation, reactivity, and solution thermodynamics of the Y³⁺ ion [2].

Why Yttrium Chloride or Yttrium Nitrate Cannot Substitute for Yttrium Perchlorate in Critical Applications


Generic substitution of yttrium perchlorate with cheaper or more readily available yttrium salts (e.g., YCl₃ or Y(NO₃)₃) fails because the perchlorate anion is uniquely weakly coordinating among common inorganic anions. Raman spectroscopic evidence demonstrates that in YCl₃ solutions, contact ion pairs and chloro-complexes [Y(OH₂)₈₋ₙClₙ]⁺³⁻ⁿ form even at moderate concentrations (~0.48 mol·L⁻¹), while in Y(NO₃)₃ solutions, nitrato-complexes form from as low as 0.20 mol·L⁻¹ [1]. Only yttrium perchlorate preserves the intact [Y(OH₂)₈]³⁺ aqua-ion in solution up to ~0.5 mol·L⁻¹, making it the sole choice when the experiment demands a non-perturbing Y³⁺ source [1]. Furthermore, the fluoride complexation behavior of Y³⁺ in perchlorate medium is quantitatively distinct from all rare earth elements, with a logFβ₁° stability constant (4.46) that exceeds that of any REE, including holmium (4.28) which shares a nearly identical crystal radius [2].

Quantitative Differentiation Evidence for Yttrium Perchlorate Versus Closest Analogs and Alternatives


Fluoride Complexation Stability Constant: Yttrium Perchlorate Exceeds All Rare Earth Elements Including Holmium (Similar Ionic Radius)

In perchlorate medium, the YF²⁺ formation constant at zero ionic strength (logFβ₁°) for yttrium is 4.46, which exceeds that of every rare earth element (REE). The highest REE value is 4.39 (for both Dy and Yb), and holmium—which possesses a crystal radius nearly identical to Y³⁺—has a logFβ₁° of only 4.28. This represents a ΔlogFβ₁° of +0.18 over Ho³⁺ and +0.07 over the highest REE value [1]. The authors explicitly state that 'the fluoride complexation behavior of yttrium differs distinctly from the behavior of any rare earth' and attribute this to differences in covalence/ionicity of Y³⁺ relative to the 4f series [1].

Fluoride complexation Stability constants Geochemical speciation Rare earth element differentiation Yttrium solution chemistry

Hydration Shell Integrity: Only Perchlorate Preserves the Intact [Y(OH₂)₈]³⁺ Aqua-Ion Versus Chloride and Nitrate Counterparts

Raman spectroscopic measurements by Rudolph and Irmer (2015) demonstrate a clear hierarchy in ion pairing propensity among yttrium salts [1]. In Y(ClO₄)₃ solutions, the symmetric Y–O stretching mode of the intact [Y(OH₂)₈]³⁺ aqua-ion is detected at 384 cm⁻¹ (FWHH 50 cm⁻¹) and is thermodynamically stable up to ~0.5 mol·L⁻¹; only at higher concentrations do outer-sphere and contact ion pairs appear. In contrast, YCl₃ solutions exhibit contact ion pair formation across the entire measured range of 0.479–3.212 mol·L⁻¹, and chloro-complexes [Y(OH₂)₈₋ₙClₙ]⁺³⁻ⁿ form upon HCl addition. Y(NO₃)₃ solutions form nitrato-complexes [Y(OH₂)₈₋ₙ(NO₃)ₙ]⁺³⁻ⁿ from 0.198–2.035 mol·L⁻¹, with complexes disappearing only upon dilution below 0.1 mol·L⁻¹ [1].

Hydration structure Ion pairing Raman spectroscopy Yttrium speciation Weakly coordinating anion

Desolvation Work Hierarchy: Rare Earth Perchlorates Exhibit Systematically Higher Desolvation Energies Than Chlorides and Nitrates

A systematic study of desolvation energies across the rare-earth-metal series (Los Alamos National Lab, published in Inorg. Chem. 1985) established that the work of desolvation for REE perchlorates, chlorides, and nitrates follows the invariant sequence: perchlorates > chlorides > nitrates, from 0.1 m to saturation [1]. The study further demonstrated that negative TΔS values persist to saturation for the perchlorate series, whereas TΔS for chlorides transitions from negative to positive near saturation, indicating fundamentally different ion-pairing regimes. The perchlorate anion's larger size and tetrahedral geometry create a geometric anion obstruction factor that is absent in the smaller, planar nitrate or spherical chloride ions [1].

Desolvation energy Thermodynamics Ion pairing Electrolyte selection Rare earth perchlorates

Ternary System Specificity: Yttrium Perchlorate Dehydrates Sodium Perchlorate in Aqueous Ternary Systems

A study of the Y(ClO₄)₃–NaClO₄–H₂O ternary system at 25°C demonstrated that yttrium perchlorate actively dehydrates sodium perchlorate in mixed solution [1]. This is a specific, directional interaction not observed with all perchlorate pairs and represents a unique salting-out/dehydrating capability of the Y³⁺ cation in a perchlorate matrix. Density, viscosity, and refractive index values for yttrium perchlorate solutions were determined alongside differential thermal analysis (DTA) data [1].

Ternary phase equilibria Dehydration behavior Salting-out Perchlorate systems Solution chemistry

Patented Nano-Crystalline Preparation Method Enabling Morphology-Controlled, High-Purity Yttrium Perchlorate

Chinese patent CN117466251B discloses a method for preparing nano-crystalline yttrium perchlorate using nano rare earth yttrium oxide powder and dilute perchloric acid, employing ultrasonic oscillation to control the microscopic morphology of the product [1]. The method includes calcination at 200–240°C (below the decomposition onset of 250–300°C), surfactant-assisted morphology control, and repeated dissolution–drying cycles to achieve high-purity crystals with stable product quality and good batch-to-batch repeatability [1]. The patent explicitly claims advantages over conventional direct evaporation methods, which produce coarser particles with poorer stability and reproducibility [1].

Nano-crystalline synthesis Ultrasonic morphology control High-purity perchlorate Precursor engineering Patent method

High-Value Application Scenarios for Yttrium Perchlorate Based on Quantified Differentiation Evidence


Geochemical Speciation Modeling and Nuclear Waste Separation Where Fluoride is Present

In geochemical and nuclear waste systems containing fluoride ions, the uniquely high YF²⁺ stability constant (logFβ₁° = 4.46, exceeding all REE) makes yttrium perchlorate the definitive Y³⁺ source for calibrating speciation models and validating thermodynamic databases. Substituting Ho(ClO₄)₃ or Yb(ClO₄)₃ would introduce systematic errors in fluoride-binding predictions, as their stability constants are quantitatively lower (4.28 and 4.39, respectively) despite Ho³⁺ sharing a nearly identical crystal radius with Y³⁺ [1].

Coordination Chemistry and Spectroscopic Studies Requiring a Structurally Defined, Unperturbed Y³⁺ Aqua-Ion

For fundamental studies of Y³⁺ coordination chemistry—including ligand-binding titrations, EXAFS/XANES spectroscopy, and DFT benchmark experiments—yttrium perchlorate is the only common inorganic yttrium salt that preserves the intact [Y(OH₂)₈]³⁺ aqua-ion in solution up to ~0.5 mol·L⁻¹. Yttrium chloride and nitrate form inner-sphere complexes at substantially lower concentrations, confounding speciation and introducing unwanted coordinating counter-ions [2].

Electrochemical and Thermodynamic Investigations Demanding High Desolvation Work and Minimal Anion Interference

When the Y³⁺ ion must function as a non-coordinating electrolyte with minimal anion interference—such as in conductivity studies, ionic strength adjustment for potentiometric measurements, or solution calorimetry—yttrium perchlorate is the preferred choice. The desolvation work hierarchy (perchlorates > chlorides > nitrates) and the persistence of negative TΔS to saturation for perchlorates ensure that the Y³⁺ hydration shell remains more intact than with chloride or nitrate alternatives [3].

Precursor for Nano-Structured Yttrium-Containing Advanced Materials

For laboratories synthesizing yttrium-based ceramics, superconductors, or oxide thin films where precursor particle size and morphology directly influence final material properties, the patented nano-crystalline yttrium perchlorate preparation (CN117466251B) offers a procurement advantage. The method's use of ultrasonic oscillation for morphology control and controlled calcination at 200–240°C before decomposition onset (250–300°C) produces material with higher batch-to-batch reproducibility than conventionally evaporated yttrium perchlorate [4].

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